An In-depth Technical Guide to 5-Carboxy-2-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 5-Carboxy-2-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-carboxy-2-fluorophenylboronic acid, a versatile building block in modern organic synthesis. We will delve into its chemical and physical properties, explore its critical role in palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols and mechanistic insights relevant to its application in pharmaceutical and materials science research.
Core Chemical and Physical Properties
5-Carboxy-2-fluorophenylboronic acid is a trifunctional reagent, incorporating a boronic acid, a carboxylic acid, and a fluorine atom on a phenyl ring. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.
Table 1: Physicochemical Properties of 5-Carboxy-2-fluorophenylboronic acid
| Property | Value | Reference(s) |
| CAS Number | 874219-59-7 | |
| Molecular Formula | C₇H₆BFO₄ | |
| Molecular Weight | 183.93 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 224-226 °C | |
| Boiling Point | 432.9 ± 55.0 °C (Predicted) | |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | |
| pKa | 4.15 ± 0.10 (Predicted) | |
| Storage | Inert atmosphere, 2-8°C |
The presence of an electron-withdrawing fluorine atom ortho to the boronic acid group and a carboxylic acid group meta to it significantly influences the electronic properties of the molecule, impacting its reactivity in cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The most prominent application of 5-carboxy-2-fluorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[2]
Mechanistic Considerations: The Influence of Fluoro and Carboxy Substituents
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the phenylboronic acid can significantly impact the efficiency of this cycle.
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Oxidative Addition: A palladium(0) complex reacts with an organohalide (Ar-X) to form a palladium(II) species. This step is generally not directly affected by the substituents on the boronic acid.
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Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid is typically activated by a base to form a more nucleophilic boronate species.[3] The electron-withdrawing fluorine and carboxylic acid groups on 5-carboxy-2-fluorophenylboronic acid decrease the nucleophilicity of the aryl group, which can slow down this step. However, the ortho-fluoro substituent can also play a beneficial role by promoting the reductive elimination step.
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Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst.
A significant challenge with electron-deficient boronic acids, particularly those with ortho-substituents, is the competing protodeboronation reaction, where the carbon-boron bond is cleaved by a proton source.[4] Careful selection of reaction conditions, including the base, solvent, and catalyst system, is crucial to minimize this side reaction.
Recommended Experimental Protocol for Suzuki-Miyaura Coupling
Achieving high yields with 5-carboxy-2-fluorophenylboronic acid requires careful optimization of the reaction conditions. The following protocol is a representative procedure based on successful couplings of similar fluorinated and carboxylated phenylboronic acids.[5]
Materials:
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5-Carboxy-2-fluorophenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 5-carboxy-2-fluorophenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
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Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
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Solvent Addition: Add the degassed solvent system to the reaction mixture.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Note: The choice of catalyst, ligand, base, and solvent is highly dependent on the specific aryl halide used and may require optimization. For challenging couplings, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial.
Applications in Medicinal Chemistry and Drug Development
The biaryl and heteroaryl scaffolds synthesized using 5-carboxy-2-fluorophenylboronic acid are prevalent in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group can serve as a key pharmacophoric feature or a handle for further functionalization.[6]
While specific drugs on the market directly listing 5-carboxy-2-fluorophenylboronic acid as a starting material are not readily found in public literature, its structural motifs are present in numerous developmental and approved pharmaceutical agents. For instance, the 2-fluoro-5-carboxyphenyl moiety is a key component in the design of various enzyme inhibitors and receptor antagonists. Research has shown that chitosan nanoparticles modified with 3-carboxy-4-fluorophenyl boronic acid (a close analog) exhibit improved tumor targeting.[7] This highlights the potential of this class of compounds in developing targeted drug delivery systems.
Safety and Handling
5-Carboxy-2-fluorophenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Toxicological Information:
Detailed toxicological studies on 5-carboxy-2-fluorophenylboronic acid are limited. However, for the parent compound, phenylboronic acid, the oral LD50 in rats is 740 mg/kg.[9] As with all research chemicals, it should be handled with care, assuming it may have uncharacterized hazards. It is important to note that boronic acids, in general, are considered to have low toxicity and are often degraded in the body to boric acid, a naturally occurring compound.[6]
Conclusion
5-Carboxy-2-fluorophenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its unique trifunctional nature makes it a key building block for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. A thorough understanding of its chemical properties, reactivity in the Suzuki-Miyaura cross-coupling reaction, and appropriate handling procedures is essential for its effective and safe utilization in research and development.
References
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MySkinRecipes. (n.d.). 5-Carboxy-2-fluorophenylboronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. In PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 385. Retrieved from [Link]
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Beilstein-Institut. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
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Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(32), 19685-19695. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. In PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. In PubMed Central. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-013. Retrieved from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Carboxy-5-fluorophenylboronic acid. Retrieved from [Link]
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ResearchGate. (2025, November 18). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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